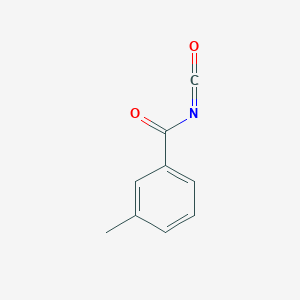

3-Methylbenzoyl isocyanate

概要

説明

3-Methylbenzoyl isocyanate is an organic compound with the molecular formula C₉H₇NO₂. It is a colorless liquid known for its strong pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and pesticides .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzoyl isocyanate typically involves the reaction of 3-methylbenzoyl chloride with potassium cyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows: [ \text{3-Methylbenzoyl chloride} + \text{Potassium cyanate} \rightarrow \text{this compound} + \text{Potassium chloride} ]

Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

化学反応の分析

Nucleophilic Addition Reactions

3-Methylbenzyl isocyanate undergoes nucleophilic addition with substrates containing -NH, -OH, or -SH groups:

Reaction with Amines

Primary and secondary amines react to form substituted ureas :

-

Example: Reaction with methylamine yields -methyl--(3-methylbenzyl)urea.

Reaction with Alcohols/Phenols

Alcohols or phenols form carbamates (urethanes) :

Reaction with Water

Hydrolysis proceeds slowly at ambient temperatures but accelerates under acidic/basic conditions or heat :

-

Exothermic reaction; excess water leads to 3-methylbenzylamine and CO₂, while limited water yields polymeric biurets .

Hydrolysis and Stability

科学的研究の応用

3-Methylbenzoyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of dyes, pesticides, and polymers

作用機序

The mechanism of action of 3-Methylbenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of urethanes and ureas. The compound can also undergo hydrolysis, leading to the formation of 3-methylbenzoic acid .

類似化合物との比較

Benzoyl isocyanate: Similar structure but lacks the methyl group.

Phenyl isocyanate: Contains a phenyl group instead of a methylbenzoyl group.

Toluene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.

Uniqueness: 3-Methylbenzoyl isocyanate is unique due to the presence of the methyl group on the benzoyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility .

生物活性

3-Methylbenzoyl isocyanate (CAS Number: 220566) is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is an aromatic isocyanate characterized by the presence of a methyl group on the benzoyl moiety. Its chemical structure can be represented as follows:

This compound is known for its reactivity, particularly due to the isocyanate functional group, which can undergo various chemical transformations.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that compounds with isocyanate groups often demonstrate enhanced activity against various bacterial strains. For instance, derivatives of isocyanates have been reported to show Minimum Inhibitory Concentration (MIC) values as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.3 |

| Escherichia coli | 12.5 |

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. In vitro studies demonstrated that it exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The cytotoxic mechanism may involve apoptosis induction and disruption of cellular metabolism .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that alter protein function and trigger cellular stress responses.

- Reactive Oxygen Species (ROS) Generation : Exposure to this compound may lead to increased ROS production, contributing to oxidative stress and subsequent cellular damage.

- Inhibition of Key Enzymes : Studies suggest that isocyanates can inhibit enzymes critical for cellular metabolism, thereby impacting cell viability.

Case Studies

- Occupational Exposure Studies : A notable case study involved workers exposed to methyl isocyanate in industrial settings, revealing respiratory issues and skin sensitization associated with prolonged exposure. These findings underscore the potential health risks posed by compounds in the same chemical family as this compound .

- Anticancer Research : Another study focused on the anticancer properties of related isocyanates, highlighting their potential in therapeutic applications against specific cancer types. The results indicated that these compounds could serve as lead candidates for drug development aimed at targeting resistant cancer cells .

特性

IUPAC Name |

3-methylbenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVOTWKXBGOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504836 | |

| Record name | 3-Methylbenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-29-8 | |

| Record name | 3-Methylbenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。